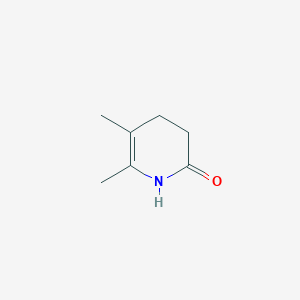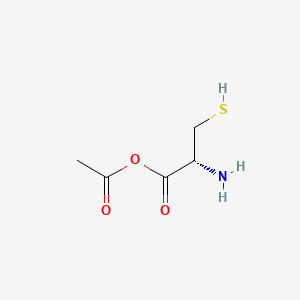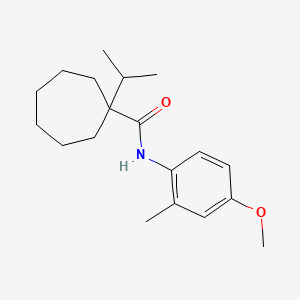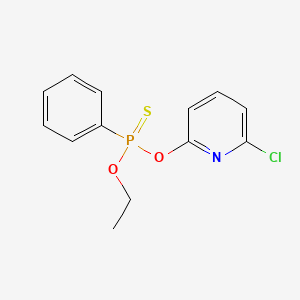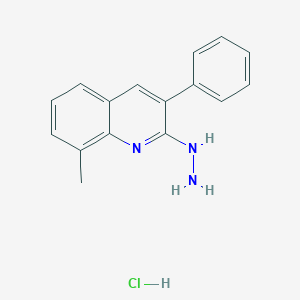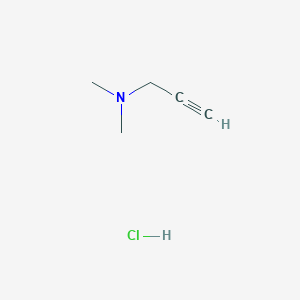
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group at the 5-position and a piperidin-3-ylmethoxy group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine typically involves the following steps:
Substitution: The piperidin-3-ylmethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting 2-chloropyridine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidin-3-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Potassium carbonate, various nucleophiles.
Major Products
Reduction: 5-Amino-2-(piperidin-3-ylmethoxy)pyridine.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and piperidine-containing compounds.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-3-ylmethoxy)pyridine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-methoxypyridine: Lacks the piperidin-3-yl group, which may affect its interaction with biological targets.
Uniqueness
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is unique due to the presence of both the nitro and piperidin-3-ylmethoxy groups
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
5-nitro-2-(piperidin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9/h3-4,7,9,12H,1-2,5-6,8H2 |
Clé InChI |
FCSQFWOMDYYMPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
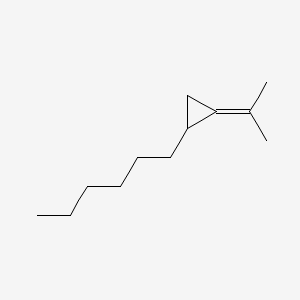
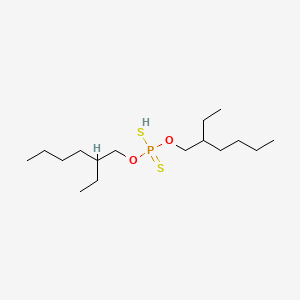
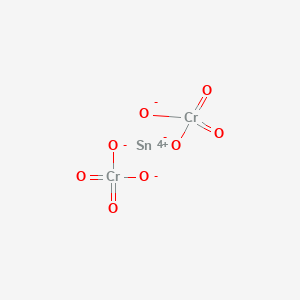
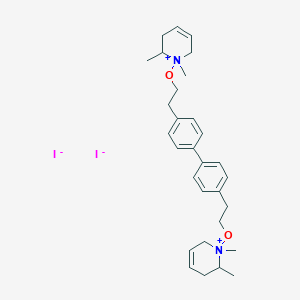
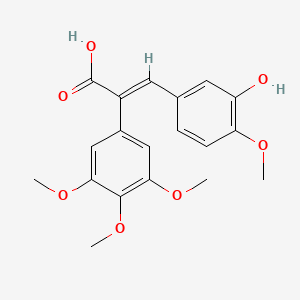
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
